molecular formula C20H24ClFN4O B13547509 [(3S,4S)-3-amino-4-(4-fluorophenyl)piperidin-1-yl]-spiro[4,6-dihydropyrrolo[1,2-b]pyrazole-5,1'-cyclopropane]-2-ylmethanone;hydrochloride

[(3S,4S)-3-amino-4-(4-fluorophenyl)piperidin-1-yl]-spiro[4,6-dihydropyrrolo[1,2-b]pyrazole-5,1'-cyclopropane]-2-ylmethanone;hydrochloride

Cat. No.: B13547509
M. Wt: 390.9 g/mol
InChI Key: XRAXMBFORIXXLM-MCJVGQIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3S,4S)-3-amino-4-(4-fluorophenyl)piperidin-1-yl]-spiro[4,6-dihydropyrrolo[1,2-b]pyrazole-5,1’-cyclopropane]-2-ylmethanone;hydrochloride is a complex organic compound with potential applications in medicinal chemistry and pharmacology. This compound features a unique spirocyclic structure, which contributes to its distinct chemical and biological properties.

Preparation Methods

The synthesis of [(3S,4S)-3-amino-4-(4-fluorophenyl)piperidin-1-yl]-spiro[4,6-dihydropyrrolo[1,2-b]pyrazole-5,1’-cyclopropane]-2-ylmethanone;hydrochloride involves multiple steps, including the formation of the spirocyclic core and the introduction of the fluorophenyl and piperidinyl groups. The synthetic route typically starts with the preparation of key intermediates, followed by cyclization and functional group modifications. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

[(3S,4S)-3-amino-4-(4-fluorophenyl)piperidin-1-yl]-spiro[4,6-dihydropyrrolo[1,2-b]pyrazole-5,1’-cyclopropane]-2-ylmethanone;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments under acidic or basic conditions.

Scientific Research Applications

[(3S,4S)-3-amino-4-(4-fluorophenyl)piperidin-1-yl]-spiro[4,6-dihydropyrrolo[1,2-b]pyrazole-5,1’-cyclopropane]-2-ylmethanone;hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases.

    Pharmacology: The compound is investigated for its interactions with biological targets, such as receptors and enzymes.

    Chemical Biology: Researchers use this compound to probe biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a precursor in chemical synthesis.

Mechanism of Action

The mechanism of action of [(3S,4S)-3-amino-4-(4-fluorophenyl)piperidin-1-yl]-spiro[4,6-dihydropyrrolo[1,2-b]pyrazole-5,1’-cyclopropane]-2-ylmethanone;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

[(3S,4S)-3-amino-4-(4-fluorophenyl)piperidin-1-yl]-spiro[4,6-dihydropyrrolo[1,2-b]pyrazole-5,1’-cyclopropane]-2-ylmethanone;hydrochloride can be compared with other similar compounds, such as:

    [(3S,4S)-3-amino-4-(4-chlorophenyl)piperidin-1-yl]-spiro[4,6-dihydropyrrolo[1,2-b]pyrazole-5,1’-cyclopropane]-2-ylmethanone;hydrochloride: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its chemical and biological properties.

    [(3S,4S)-3-amino-4-(4-methylphenyl)piperidin-1-yl]-spiro[4,6-dihydropyrrolo[1,2-b]pyrazole-5,1’-cyclopropane]-2-ylmethanone;hydrochloride: The presence of a methylphenyl group can lead to different reactivity and interactions with biological targets.

    [(3S,4S)-3-amino-4-(4-bromophenyl)piperidin-1-yl]-spiro[4,6-dihydropyrrolo[1,2-b]pyrazole-5,1’-cyclopropane]-2-ylmethanone;hydrochloride: The bromophenyl group introduces different steric and electronic effects, influencing the compound’s behavior.

These comparisons highlight the uniqueness of [(3S,4S)-3-amino-4-(4-fluorophenyl)piperidin-1-yl]-spiro[4,6-dihydropyrrolo[1,2-b]pyrazole-5,1’-cyclopropane]-2-ylmethanone;hydrochloride and its potential advantages in various applications.

Properties

Molecular Formula

C20H24ClFN4O

Molecular Weight

390.9 g/mol

IUPAC Name

[(3S,4S)-3-amino-4-(4-fluorophenyl)piperidin-1-yl]-spiro[4,6-dihydropyrrolo[1,2-b]pyrazole-5,1'-cyclopropane]-2-ylmethanone;hydrochloride

InChI

InChI=1S/C20H23FN4O.ClH/c21-14-3-1-13(2-4-14)16-5-8-24(11-17(16)22)19(26)18-9-15-10-20(6-7-20)12-25(15)23-18;/h1-4,9,16-17H,5-8,10-12,22H2;1H/t16-,17+;/m0./s1

InChI Key

XRAXMBFORIXXLM-MCJVGQIASA-N

Isomeric SMILES

C1CN(C[C@H]([C@@H]1C2=CC=C(C=C2)F)N)C(=O)C3=NN4CC5(CC5)CC4=C3.Cl

Canonical SMILES

C1CN(CC(C1C2=CC=C(C=C2)F)N)C(=O)C3=NN4CC5(CC5)CC4=C3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.